3-Bromo-4-(trifluoromethyl)phthalide

Catalog No.
S13355844
CAS No.
M.F
C9H4BrF3O2
M. Wt
281.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(trifluoromethyl)phthalide

Product Name

3-Bromo-4-(trifluoromethyl)phthalide

IUPAC Name

3-bromo-4-(trifluoromethyl)-3H-2-benzofuran-1-one

Molecular Formula

C9H4BrF3O2

Molecular Weight

281.03 g/mol

InChI

InChI=1S/C9H4BrF3O2/c10-7-6-4(8(14)15-7)2-1-3-5(6)9(11,12)13/h1-3,7H

InChI Key

ZYXVFMYWCSIVJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(OC2=O)Br)C(=C1)C(F)(F)F

3-Bromo-4-(trifluoromethyl)phthalide is an organic compound characterized by its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a phthalide framework. The molecular formula of this compound is C10H6BrF3O, indicating that it contains ten carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, and one oxygen atom. The presence of the trifluoromethyl group significantly influences the compound's chemical properties and biological activities.

Typical of phthalide derivatives:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group enhances the electrophilicity of the aromatic ring, allowing for further substitutions.
  • Reduction and Oxidation Reactions: The carbonyl group in the phthalide structure can undergo reduction to form alcohols or oxidation to yield acids.

Research indicates that compounds similar to 3-Bromo-4-(trifluoromethyl)phthalide exhibit significant biological activity. For instance, derivatives containing trifluoromethyl groups have shown promising results as inhibitors of human neutrophil elastase and potential anticancer agents. Studies report varying inhibitory concentrations (IC50 values) against different cancer cell lines, indicating a potential for therapeutic applications in oncology.

The synthesis of 3-Bromo-4-(trifluoromethyl)phthalide typically involves:

  • Bromination: Phthalide is reacted with brominating agents such as N-bromosuccinimide in a suitable solvent like carbon tetrachloride under light conditions to achieve bromination at the 3-position.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through methods such as the use of trifluoromethylating agents (e.g., trifluoromethyl sulfonium salts) under controlled conditions.

These steps may require optimization for yield and purity.

3-Bromo-4-(trifluoromethyl)phthalide has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Its derivatives may serve as pesticides or herbicides due to their biological activity.
  • Materials Science: Used in developing new materials with specific electronic or optical properties due to its unique structural characteristics.

Studies on similar compounds suggest that 3-Bromo-4-(trifluoromethyl)phthalide may interact with various biological targets, particularly enzymes involved in inflammatory processes or cancer cell proliferation. Computational studies can provide insights into ligand-receptor interactions, enhancing understanding of its mechanism of action and guiding further development.

Several compounds share structural similarities with 3-Bromo-4-(trifluoromethyl)phthalide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-BromophthalideC8H5BrOSimple brominated phthalide
4-TrifluoromethylphthalideC10H7F3OContains trifluoromethyl but no bromine
4-Bromo-3-(trifluoromethyl)anilineC7H5BrF3NAniline derivative with similar substituents
4-Bromo-2-trifluorotolueneC9H6BrF3Toluene derivative with trifluoromethyl group

Uniqueness

3-Bromo-4-(trifluoromethyl)phthalide stands out due to its combination of both bromine and trifluoromethyl groups on a phthalide core, which may enhance its reactivity and biological activity compared to other derivatives that lack one or both substituents. This unique structural feature potentially broadens its applicability in medicinal chemistry and material science.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

279.93468 g/mol

Monoisotopic Mass

279.93468 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types